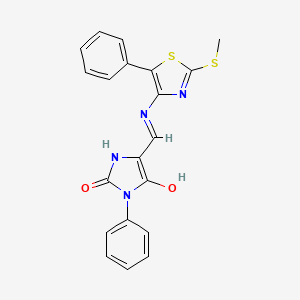
(E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an imidazole ring, a thiazole ring, and multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one typically involves multi-step organic reactions One common approach starts with the preparation of the thiazole ring, followed by the formation of the imidazole ring
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, advanced purification techniques, and scalable reaction conditions. The process would also need to comply with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Conditions typically involve the use of a strong electrophile and a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the phenyl rings.
Scientific Research Applications
(E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one: shares structural similarities with other imidazole and thiazole derivatives.
Thiazole derivatives: Known for their biological activities and used in various pharmaceutical applications.
Imidazole derivatives: Widely used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
What sets this compound apart is its combination of functional groups and rings, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-hydroxy-5-[(E)-(2-methylsulfanyl-5-phenyl-1,3-thiazol-4-yl)iminomethyl]-3-phenyl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-27-20-23-17(16(28-20)13-8-4-2-5-9-13)21-12-15-18(25)24(19(26)22-15)14-10-6-3-7-11-14/h2-12,25H,1H3,(H,22,26)/b21-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXHDACXCXCEKL-CIAFOILYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)C2=CC=CC=C2)N=CC3=C(N(C(=O)N3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C(S1)C2=CC=CC=C2)/N=C/C3=C(N(C(=O)N3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














